4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione
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Overview
Description
4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that contains a tetrahydropyrimidine ring with a thione group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidine derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine: Lacks the thione group.
4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-sulfoxide: Oxidized form of the thione derivative.
Uniqueness
The presence of the thione group in 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and drug development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,15H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSDJNIGHXYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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